

A Technical Guide to the Applications of Tetramethylrhodamine (TAMRA) in Biochemical Assays

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Compound of Interest

Compound Name: Tam557 (tfa)

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Tetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye belonging to the rhodamine family. Its robust photophysical properties, including bright fluorescence and high photostability, have established it as a critical tool in a multitude of biochemical assays. This technical guide provides an in-depth overview of the core applications of TAMRA, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and drug development.

Core Photophysical and Chemical Properties of TAMRA

TAMRA is characterized by its bright orange-red fluorescence, making it readily detectable with standard fluorescence instrumentation.[1] It exists as two isomers, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties.[2] For applications requiring high reproducibility, single-isomer preparations are preferred.[3] The dye is commonly conjugated to biomolecules such as peptides, proteins, and nucleic acids through reactive groups like N-hydroxysuccinimide (NHS) esters or maleimides, which react with primary amines and thiols, respectively.[3][4]

Table 1: Quantitative Data for TAMRA Dyes

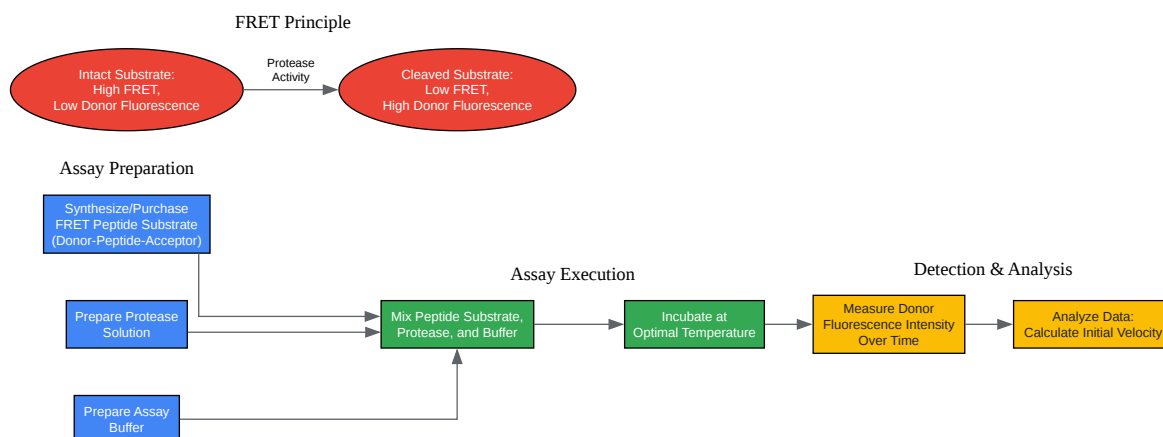
Property	5-TAMRA	6-TAMRA	5(6)-TAMRA	Reference
Excitation Maximum (λ_{ex})	~541-556 nm	~546 nm	~555 nm	[1][2]
Emission Maximum (λ_{em})	~567-580 nm	~575 nm	~580 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	~84,000 - 90,000 $M^{-1}cm^{-1}$	~92,000 $M^{-1}cm^{-1}$	~90,000 $M^{-1}cm^{-1}$	[2][4]
Quantum Yield (Φ)	~0.1 - 0.38	~0.3	~0.3-0.5	[2][4][6]
Molecular Weight (NHS Ester)	~527.53 Da	~527.53 Da	~527.53 Da	[2]

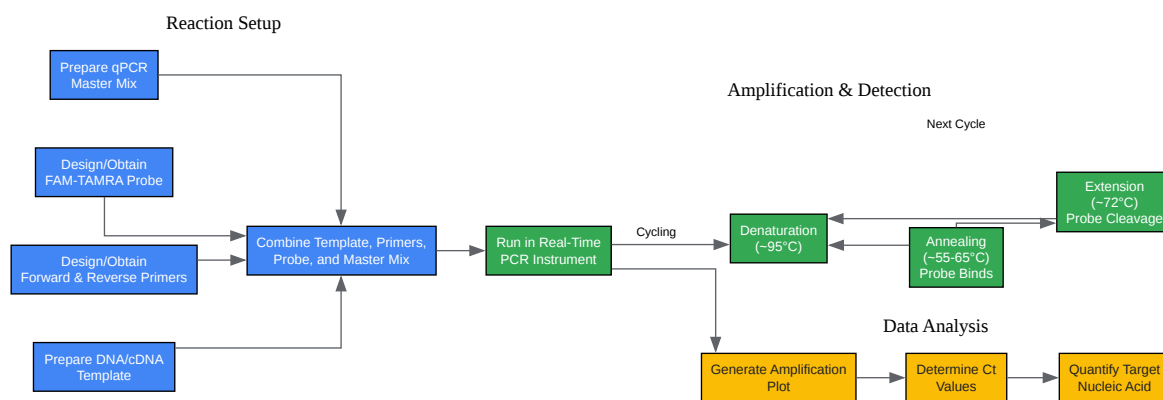
Key Applications and Experimental Protocols

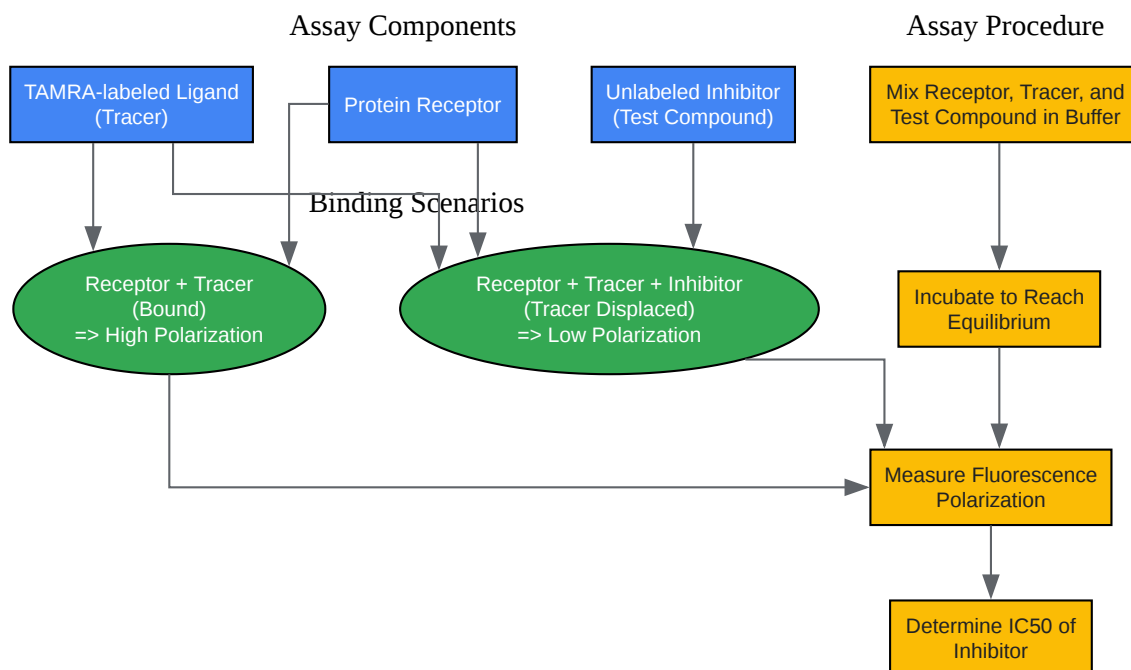
Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor, where the excitation energy is transferred non-radiatively from the donor to the acceptor.[5] This phenomenon is highly sensitive to the distance between the dyes, typically in the range of 1-10 nanometers.[5] TAMRA is frequently employed as an acceptor in FRET pairs, often with fluorescein (FAM) as the donor, due to their excellent spectral overlap.[1][5] FRET-based assays are pivotal for studying molecular interactions, enzymatic activity, and conformational changes in biomolecules.[4][7]

This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate labeled with a donor (e.g., FAM) and an acceptor (TAMRA).







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